MFB1 protein - 146411-01-0

MFB1 protein

Catalog Number: EVT-1518197
CAS Number: 146411-01-0
Molecular Formula: C19H38O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

MFB1 protein is predominantly found in eukaryotic cells, particularly within the mitochondria. It is encoded by genes located in the nuclear DNA, which are then transcribed and translated into proteins that function within the mitochondria. The expression of MFB1 is influenced by various physiological conditions, including stress responses and metabolic demands.

Classification

MFB1 protein belongs to a broader class of mitochondrial proteins that are involved in energy metabolism and mitochondrial biogenesis. It can be classified under the category of metabolic enzymes and regulatory proteins, contributing to processes such as oxidative phosphorylation and ATP production.

Synthesis Analysis

Methods

The synthesis of MFB1 protein involves several key steps:

  1. Transcription: The gene encoding MFB1 is transcribed into messenger RNA (mRNA) within the nucleus.
  2. Translation: The mRNA is then translated into a polypeptide chain at the ribosome, utilizing transfer RNA (tRNA) to incorporate amino acids based on the codon sequence.
  3. Post-Translational Modifications: After translation, MFB1 may undergo various modifications such as phosphorylation or acetylation, which can affect its activity and stability.

Technical Details

The synthesis process can be quantitatively modeled using ribosome profiling techniques, which analyze translation rates and efficiency. This involves measuring ribosome occupancy on mRNA transcripts to extract kinetic parameters relevant to MFB1 synthesis .

Molecular Structure Analysis

Structure

The molecular structure of MFB1 protein consists of several domains that facilitate its function in mitochondrial processes. These domains typically include:

  • Catalytic Sites: Responsible for enzymatic activity.
  • Binding Domains: Allow interaction with other proteins or substrates.

Data

Crystallography studies and computational modeling have provided insights into the three-dimensional structure of MFB1, revealing details about its active sites and potential interaction interfaces with other mitochondrial proteins.

Chemical Reactions Analysis

Reactions

MFB1 protein participates in several biochemical reactions critical for mitochondrial function:

  • Oxidative Phosphorylation: Involves electron transport chains where MFB1 may act as an electron carrier or regulator.
  • Metabolic Pathway Interactions: It interacts with various substrates involved in energy metabolism, facilitating reactions that produce ATP from ADP and inorganic phosphate.

Technical Details

These reactions often require cofactors such as NADH or FADH2, which are essential for electron transfer processes. The kinetics of these reactions can be studied using spectrophotometric assays to measure changes in absorbance corresponding to substrate conversion.

Mechanism of Action

Process

The mechanism of action of MFB1 involves its role in enhancing mitochondrial biogenesis and function. It regulates several key processes:

  • Activation of Transcription Factors: MFB1 can influence the expression of genes involved in mitochondrial biogenesis.
  • Regulation of Metabolic Enzymes: It modulates the activity of enzymes critical for energy production.

Data

Physical and Chemical Properties Analysis

Physical Properties

MFB1 protein exhibits characteristics typical of mitochondrial proteins:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stable under a range of temperatures but may denature under extreme conditions.

Chemical Properties

  • Isoelectric Point: Varies depending on post-translational modifications.
  • Molecular Weight: Typically ranges from 30 kDa to 50 kDa, depending on the specific isoform.

Relevant data regarding these properties can be obtained through techniques such as circular dichroism spectroscopy and differential scanning calorimetry.

Applications

Scientific Uses

MFB1 protein has several applications in scientific research:

  • Metabolic Studies: Understanding its role can provide insights into metabolic disorders linked to mitochondrial dysfunction.
  • Drug Development: Targeting MFB1 pathways may offer therapeutic avenues for diseases characterized by impaired mitochondrial function.
  • Biomarker Potential: Alterations in MFB1 levels may serve as biomarkers for certain diseases, particularly those involving metabolic dysregulation.
Introduction to MFB1 Protein

MFB1 (Mitochondria-associated F-box protein 1), encoded by the gene YDR219C in Saccharomyces cerevisiae, is a regulatory protein integral to mitochondrial morphogenesis and quality control. As a member of the F-box protein family, it functions as a substrate adaptor, primarily within ubiquitin ligase complexes, to modulate mitochondrial dynamics, connectivity, and asymmetric inheritance during cell division. MFB1 localizes peripherally to the mitochondrial outer membrane and exhibits a unique asymmetric distribution in budding yeast, concentrating on mother-cell mitochondria to anchor functional organelles at the distal tip. This spatial regulation ensures mitochondrial fidelity during cellular replication. Research indicates MFB1 operates partially independently of canonical SCF (Skp1-Cullin-F-box) ubiquitin ligase machinery, suggesting roles beyond proteasomal targeting, including direct regulation of mitochondrial tethering and fusion/fission balance. Its dysfunction leads to fragmented mitochondrial networks and compromised organellar inheritance, underscoring its centrality in eukaryotic cellular homeostasis.

Structural Characterization of MFB1

Domain Architecture: F-Box Motif and Mitochondrial Association Signals

MFB1’s domain architecture features two critical functional elements: an N-terminal F-box motif and a C-terminal mitochondrial targeting signal (MTS).

  • F-Box Motif (AA 1–60): This ~50-amino-acid domain mediates interaction with Skp1, a core component of SCF ubiquitin ligase complexes. Structural studies reveal this motif adopts a compact α/β fold that docks into Skp1’s binding groove via hydrophobic contacts. Mutagenesis (e.g., L20A/P21A substitutions) disrupts Skp1 binding, confirming its essential role. However, MFB1’s F-box is paradoxically dispensable for its primary role in mitochondrial morphology regulation, suggesting non-proteolytic functions. Instead, this motif governs MFB1’s asymmetric localization: F-box-dependent Skp1 interaction downregulates MFB1’s mitochondrial association in daughter cells, restricting it to mother-cell organelles [1] [4] [5].
  • Mitochondrial Association Signal: The C-terminal region (unmapped precisely) directs peripheral association with the mitochondrial outer membrane. Protease protection assays confirm MFB1 is extrinsic, facing the cytosol, and resistant to carbonate extraction, indicating stable membrane association rather than transmembrane integration. This domain lacks canonical cleavable presequences but contains hydrophobic/hydroxylated residues enabling electrostatic or protein-protein interaction-based targeting. Deletion abolishes mitochondrial localization and disrupts tubular network formation [1] [4].

Table 1: Functional Domains of MFB1 Protein

DomainPositionKey FeaturesFunctional RoleDispensable for Morphogenesis?
F-Box MotifN-terminalα/β fold; hydrophobic Skp1-binding interfaceSkp1 interaction; asymmetric localization (mother cell bias)Yes
MTSC-terminalNon-cleavable; hydrophobic/charged residuesPeripheral mitochondrial outer membrane association; network connectivityNo

Physicochemical Properties: Molecular Weight, Isoelectric Point, and Abundance

MFB1 exhibits physicochemical properties consistent with its regulatory function:

  • Molecular Weight: The full-length protein comprises 465 amino acids, yielding a molecular mass of 53.2 kDa (theoretical calculation) [5].
  • Isoelectric Point (pI): MFB1 has a strongly basic predicted pI of 9.16. This high pI likely facilitates electrostatic interactions with the negatively charged mitochondrial surface (phospholipid heads like phosphatidylserine) or acidic protein partners. This property distinguishes it from many cytosolic proteins with near-neutral pI [5] [10].
  • Cellular Abundance: Quantitative proteomics (SILAC-MS) estimates MFB1 abundance at ~1,690 ± 330 molecules per cell in logarithmically growing yeast. This places it in the moderate-abundance range for regulatory proteins, ensuring sufficient copies for mitochondrial anchoring without saturation [2] [5].
  • Half-life: MFB1 is relatively short-lived, with a half-life of ~1.7 hours. This turnover potentially allows rapid modulation of mitochondrial tethering activity in response to metabolic or cell-cycle cues [5].

Table 2: Physicochemical Properties of MFB1

PropertyValueSignificance
Amino Acid Length465 residuesTypical size for adaptor/scaffolding proteins
Molecular Mass53.2 kDaFits gel filtration/SDS-PAGE data for mitochondrial peripheral proteins
Isoelectric Point9.16 (Basic)Facilitates electrostatic anchoring to acidic mitochondrial membrane
Abundance1,690 ± 330 molecules/cellSufficient for mitochondrial tip localization without overcrowding
Half-life~1.7 hoursEnables dynamic regulation of mitochondrial tethering activity

Evolutionary Conservation Across Eukaryotes

MFB1 exemplifies lineage-specific innovation within conserved functional frameworks. Analysis of KOGs (eukaryotic Orthologous Groups) reveals:

  • Core Conservation in Fungi: MFB1 orthologs are readily identifiable across diverse fungi (Ascomycota, Basidiomycota), sharing 40-65% sequence identity with S. cerevisiae MFB1. This conservation underscores a fundamental role in fungal mitochondrial dynamics. Functional studies in Schizosaccharomyces pombe confirm analogous roles in mitochondrial morphology regulation [9].
  • Limited Conservation Outside Fungi: While mammals encode numerous F-box proteins (e.g., FBXL proteins), clear MFB1 orthologs are absent. Similarly, no direct orthologs exist in plants (Arabidopsis thaliana) or protists (Chlamydomonas reinhardtii). This suggests MFB1 arose specifically within the fungal lineage after its divergence from other eukaryotic kingdoms [4] [6] [9].
  • Functional Analogs in Metazoans: Although lacking direct MFB1 orthologs, mammals possess functional analogs mediating mitochondrial anchoring and dynamics. For example, MIRO (RHO) GTPases regulate mitochondrial trafficking via cytoskeletal motors, and mitochondrial Rho GTPase 1 (MIRO1) shares conceptual parallels in organelle positioning. Similarly, outer membrane receptors like MITOL (MARCH5) act as ubiquitin ligases regulating mitochondrial dynamics, partially overlapping MFB1’s SCF-related regulatory potential [6].
  • Conservation of Mechanism, Not Sequence: The core biological process—mitochondrial network maintenance via F-box-mediated regulation—is conserved. Fungi utilize MFB1 (and Mdm30, another mitochondrial F-box protein) [4], while metazoans employ distinct but functionally convergent ubiquitin ligases (e.g., SCF^(FBXL4)) and GTPases. This highlights evolutionary tinkering: different molecular tools achieve similar outcomes in mitochondrial quality control and inheritance [4] [6] [9].
  • Lineage-Specific Losses: Microsporidian parasites (Encephalitozoon cuniculi), possessing highly reduced genomes, lack MFB1 orthologs. This correlates with their minimalistic, less dynamic mitochondria adapted to parasitic lifestyles, supporting the link between MFB1 and complex mitochondrial morphogenesis pathways [4] [9].

Thus, MFB1 represents a fungal-specific solution to mitochondrial regulation within the universally essential eukaryotic framework of organelle dynamics and inheritance. Its emergence underscores the adaptability of F-box proteins in organelle biology.

Table 3: Evolutionary Conservation Status of MFB1

LineageOrtholog StatusIdentity to ScMFB1Functional Analogs/Notes
SaccharomycetalesPresent (Ortholog)100% (Self)N/A
Other FungiPresent (Ortholog)40-65%Role in mitochondrial morphology conserved
Metazoa (Animals)AbsentN/AMIRO GTPases, SCF^(FBXL4); regulate motility/fission
Viridiplantae (Plants)AbsentN/ADynamin-related proteins (DRP3A/B) dominate fission
MicrosporidiaAbsentN/ADegraded mitochondrial networks; loss correlates

Properties

CAS Number

146411-01-0

Product Name

MFB1 protein

Molecular Formula

C19H38O2

Synonyms

MFB1 protein

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